LG100754 is a synthetic retinoid, specifically classified as a retinoid X receptor (RXR) ligand. It is widely employed in scientific research as a tool to investigate the role of RXRs and their heterodimer partners, like retinoic acid receptors (RARs) and peroxisome proliferator-activated receptors (PPARs), in various biological processes [, , , , , , , , , , , , ].
Related Compounds
9-cis-Retinoic Acid (9-cis-RA)
Compound Description: 9-cis-Retinoic acid is a naturally occurring retinoid and an agonist of both retinoid X receptors (RXRs) and retinoic acid receptors (RARs). It is known to induce gene expression in various cell types, including neuroblastoma cells. [, ]
Relevance: 9-cis-RA serves as a point of comparison for LG100754's activity. While both compounds bind to RXRs, LG100754 exhibits selectivity as an RXR antagonist in some contexts and as an agonist in others, particularly within RXR-RAR heterodimers. This contrasts with 9-cis-RA's function as a pan-agonist for both RARs and RXRs. Research has explored using both compounds simultaneously to fine-tune gene expression. [, , ]
All-trans Retinoic Acid (atRA)
Compound Description: All-trans retinoic acid is a naturally occurring retinoid and an agonist of retinoic acid receptors (RARs). It is involved in various biological processes, including cell growth, differentiation, and embryonic development. []
Relevance: atRA serves as a reference compound in studies investigating the mechanism of action of LG100754. While LG100754 binds to RXRs and can modulate the activity of RARs indirectly, atRA directly activates RARs. Comparing their effects helps elucidate the interplay between RXRs and RARs in mediating retinoid signaling. [, ]
LG100268
Compound Description: LG100268 is a synthetic retinoid and a selective agonist of RXR homodimers. Unlike LG100754, LG100268 has minimal impact on RXR-RAR heterodimers. It is considered a "promiscuous" activator, as it influences multiple RXR-containing heterodimers. [, ]
Relevance: LG100268 serves as a comparative compound to LG100754. LG100754 shows greater heterodimer selectivity compared to LG100268. While LG100268 activates various RXR heterodimers (including RXR:LXRα, RXR:LXRβ, RXR:Bile Acid Receptor/FXR, and RXR:NGFI-B), LG100754 does not. This difference highlights their distinct pharmacological profiles. [, ]
CD3254
Compound Description: CD3254 is a synthetic retinoid and a selective agonist of RXRs. []
Relevance: CD3254 acts as another RXR agonist in studies evaluating the role of RXRs in AOX1 expression. Both CD3254 and LG100754 demonstrate the capacity to induce AOX1 mRNA levels, suggesting that this effect is likely mediated through RXR activation. []
SR11237
Compound Description: SR11237 is a synthetic retinoid that acts as a selective agonist of RXRs. []
Relevance: Like CD3254, SR11237 is an RXR agonist employed in studies examining AOX1 expression. Both SR11237 and LG100754 can induce AOX1 mRNA, reinforcing the link between RXR activation and AOX1 regulation. []
Bexarotene
Compound Description: Bexarotene is a synthetic retinoid and a selective agonist of RXRs. It is clinically used in the treatment of cutaneous T-cell lymphoma. [, ]
Relevance: Bexarotene serves as a clinically relevant RXR agonist. Similar to LG100754, bexarotene can induce AOX1 expression, suggesting a potential role of RXRs in drug metabolism. Additionally, both compounds have been investigated for their potential in combination therapies with other drugs, such as lenalidomide. [, ]
LG101506
Compound Description: LG101506 is a synthetic retinoid that selectively agonizes RXR-PPAR heterodimers without affecting RXR homodimers or RXR-RAR heterodimers. [, ]
Relevance: LG101506, unlike LG100754, selectively activates RXR-PPAR heterodimers. Notably, LG101506 decreases AOX1 expression, contrasting with the increased expression observed with LG100754 and other RXR activators. This difference emphasizes the distinct roles of different RXR heterodimers in regulating AOX1. [, ]
Am80
Compound Description: Am80 (also known as Tamibarotene) is a synthetic retinoid that acts as a selective agonist of RARs. []
Relevance: Am80 serves as a comparative compound to elucidate the specific actions of LG100754 on RAR-RXR heterodimers. While LG100754 can modulate RAR activity indirectly through its interaction with RXRs, Am80 directly activates RARs. Studies using these compounds together help dissect the complexities of RAR-RXR heterodimer regulation. []
HX600
Compound Description: HX600 is a synthetic retinoid that acts as a pan-agonist of RXRs. []
Relevance: HX600, similar to 9-cis RA, functions as a broad-acting RXR agonist. It is used as a tool compound to investigate the effects of generalized RXR activation, providing a contrast to the more selective profile of LG100754. []
HX603
Compound Description: HX603 is a synthetic retinoid that acts as a selective antagonist of RXRs. []
Relevance: HX603, along with LG100754, exemplifies the class of RXR antagonists. These compounds are instrumental in dissecting the roles of RXRs in various cellular processes, particularly when compared to the effects of RXR agonists. The existence of both HX603 and LG100754 highlights the potential for developing diverse RXR antagonists with potentially distinct pharmacological profiles. []
HX531
Compound Description: HX531 is a synthetic retinoid that acts as an antagonist of both RXRs and RARs. []
Relevance: HX531, unlike LG100754, exhibits antagonistic effects on both RXRs and RARs. This broader antagonistic activity distinguishes HX531 from the more selective profile of LG100754, showcasing the diversity of pharmacological actions achievable within the retinoid family. []
HX711
Compound Description: HX711 is a synthetic retinoid that acts as an antagonist of both RXRs and RARs. []
Relevance: HX711, similar to HX531, displays antagonistic activity towards both RXRs and RARs. The identification of multiple compounds with this dual antagonistic profile, including HX711 and HX531, underscores the feasibility of targeting both receptor types and suggests potential avenues for developing novel therapeutic agents. []
LGD1069
Compound Description: LGD1069 is a synthetic retinoid and a selective agonist of RXRs. []
Relevance: LGD1069 serves as another selective RXR agonist, similar to LG100754, in studies exploring the role of RXRs in gene expression. Comparing their effects, along with those of RAR-specific ligands, helps unravel the complexities of RXR-mediated signaling pathways. []
Rosiglitazone (RGZ)
Compound Description: Rosiglitazone is a synthetic compound and a selective agonist of PPARγ. It is clinically used in the treatment of type 2 diabetes. []
Relevance: Rosiglitazone, as a PPARγ agonist, is used in conjunction with LG100754 (an RXR ligand) to investigate the interplay between PPARγ and RXR in regulating M2a macrophage differentiation. The combined effects of these ligands provide insights into the potential of targeting both receptors for therapeutic benefit. []
Pioglitazone (PGZ)
Compound Description: Pioglitazone is a synthetic compound and a selective agonist of PPARγ, clinically used in the treatment of type 2 diabetes. []
Relevance: Pioglitazone, like rosiglitazone, is a PPARγ agonist used in studies investigating the effects of PPARγ activation on influenza-induced acute lung injury. Its use in conjunction with LG100754 highlights the potential therapeutic benefits of targeting both PPARγ and RXR in inflammatory lung diseases. []
ABT-378
Compound Description: ABT-378 (also known as Lopinavir) is an HIV protease inhibitor. []
Relevance: ABT-378 is included in the study to investigate the effects of HIV protease inhibitors on lipid metabolism. The study reveals that ABT-378 can stimulate triglyceride synthesis in liver cells, suggesting a potential mechanism for the hyperlipidemia observed in patients treated with this class of drugs. The effects of ABT-378 are further modulated by retinoids, including LG100754. []
Nelfinavir
Compound Description: Nelfinavir is an HIV protease inhibitor. []
Relevance: Nelfinavir is another HIV protease inhibitor studied for its impact on lipid metabolism. The research demonstrates that nelfinavir can increase triglyceride synthesis and affect the expression of genes involved in lipid metabolism, such as diacylglycerol acyltransferase and fatty acid synthase. The study highlights that LG100754 can modulate the effects of nelfinavir on lipid metabolism. []
Ritonavir
Compound Description: Ritonavir is an HIV protease inhibitor. []
Relevance: Ritonavir, like nelfinavir and ABT-378, is an HIV protease inhibitor examined for its effects on lipid metabolism. The research reveals that ritonavir, similar to other protease inhibitors, can stimulate triglyceride synthesis. Furthermore, it was found that ritonavir's effects on lipid and glucose metabolism could be influenced by the presence of retinoids like LG100754, underscoring the interplay between these two classes of compounds. []
Saquinavir
Compound Description: Saquinavir is an HIV protease inhibitor. []
Relevance: Saquinavir is included in the study as an additional example of an HIV protease inhibitor. The research indicates that saquinavir, like the other protease inhibitors tested, can stimulate triglyceride synthesis in liver cells, suggesting a class effect of these drugs on lipid metabolism. The study also explores how these effects might be modified by retinoids, including LG100754. []
Amprenavir
Compound Description: Amprenavir is an HIV protease inhibitor. []
Indinavir
Compound Description: Indinavir is an HIV protease inhibitor. []
Relevance: Indinavir is another HIV protease inhibitor included in the study. Like amprenavir, indinavir did not exhibit a significant effect on triglyceride or cholesterol synthesis in the specific context of this research. The study also explores how these effects might be modified by retinoids, including LG100754. []
Overview
LG 100754 is a synthetic compound classified as a retinoid X receptor modulator. It is recognized for its selective agonistic activity towards specific heterodimers, particularly the retinoid X receptor and peroxisome proliferator-activated receptor gamma. This compound has garnered attention for its potential therapeutic applications, especially in the context of insulin sensitization and metabolic disorders.
Source
LG 100754 was developed as part of a series of compounds aimed at exploring the pharmacological roles of retinoid X receptors in various biological processes. Research has shown that it exhibits unique properties compared to other retinoid X receptor agonists, making it a subject of interest in metabolic disease studies.
Classification
Type: Synthetic retinoid X receptor modulator
Chemical Class: Rexinoids
CAS Number: 180713-37-5
Synthesis Analysis
The synthesis of LG 100754 involves several multi-step organic reactions. Key functional groups are formed during these steps, which are essential for the compound's biological activity. The synthesis typically includes:
Formation of Functional Groups: Essential for receptor binding and activity.
Purification Steps: To ensure high purity (>98%) necessary for biological assays.
The detailed synthetic pathway is not explicitly outlined in the available literature, but it involves standard organic chemistry techniques such as reaction monitoring, purification via chromatography, and characterization through spectroscopic methods.
Molecular Structure Analysis
Structure
The molecular structure of LG 100754 features a complex arrangement that allows it to interact selectively with retinoid X receptors. The compound's design incorporates specific functional groups that enhance its binding affinity and specificity.
Data
Molecular Formula: C18H24N2O3
Molecular Weight: 316.4 g/mol
Structural Characteristics: The ligand binding domain exhibits flexibility, allowing it to accommodate various conformations when binding to different nuclear receptors.
Chemical Reactions Analysis
LG 100754 participates in several biochemical reactions that are critical for its function as a retinoid X receptor modulator. Notably:
Binding Affinity: It shows high specificity for certain heterodimers (e.g., retinoid X receptor/peroxisome proliferator-activated receptor gamma) while not activating others.
Conformational Changes: Upon binding, LG 100754 induces conformational changes in the retinoid X receptor that influence transcriptional activity.
These interactions are pivotal in mediating its effects on metabolic pathways and insulin sensitivity.
Mechanism of Action
The mechanism by which LG 100754 exerts its effects primarily involves:
Selective Binding: It binds preferentially to specific heterodimers, activating pathways related to lipid metabolism and insulin signaling.
Transcriptional Regulation: The compound influences gene expression by modulating the activity of the retinoid X receptor and its partner receptors, leading to changes in adipocyte differentiation and glucose homeostasis.
Inhibition of Negative Regulators: It has been shown to inhibit tumor necrosis factor-alpha mediated pathways that negatively affect insulin signaling.
Research indicates that LG 100754's action is distinct from other retinoid X receptor agonists, providing a unique approach to targeting metabolic diseases.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a solid or crystalline form.
Solubility: Soluble in organic solvents; limited aqueous solubility may affect bioavailability.
Chemical Properties
Stability: Demonstrates stability under physiological conditions but may require specific storage conditions to maintain integrity.
Reactivity: Reacts primarily through ligand-receptor interactions rather than undergoing significant chemical transformations under normal conditions.
Relevant data on these properties are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.
Applications
LG 100754 has several scientific uses, particularly in research focused on:
Metabolic Disorders: Its role as an insulin sensitizer makes it a candidate for studying type 2 diabetes treatment.
Lipid Metabolism Regulation: Investigations into how it affects lipid profiles and cholesterol homeostasis.
Pharmacological Development: As a prototype for designing novel retinoid X receptor modulators with enhanced specificity and reduced side effects compared to traditional agonists.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS-585248 is a highly potent HIV-1 attachment inhibitor with 4-fluoro-6-azaindole core heterocycles that target the viral envelope protein gp120. BMS-585248 exhibited much improved in vitro potency and pharmacokinetic properties than the previous clinical candidate BMS-488043.
BMS-587101 is an LFA-1 Small-Molecule antagonist that reduces inflammation and joint destruction in murine models of arthritis. In vitro, BMS-587101 inhibited LFA-1–mediated adhesion of T cells to endothelial cells, T cell proliferation, and Th1 cytokine production.
BMS-593214 is an active-site, direct FVIIa inhibitor. BMS-593214 displayed direct, competitive inhibition of human FVIIa in the hydrolysis of a tripeptide substrate with Ki of 5 nM. However, it acted as a noncompetitive inhibitor of the activation of the physiological substrate FX by TF/VIIa with Ki of 9.3 nM. BMS-593214 showed selectivity for FVIIa and exhibited species differences in TF-FVIIa-dependent anticoagulation with similar potency in human and rabbit plasma. BMS-593214 was efficacious in the prevention and treatment models of AT and VT with ED50 values of 1.1 to 3.1 mg/kg. Furthermore, BMS-593214 exhibited a wide therapeutic window with respect to BT. These results suggest that inhibition of FVIIa with small-molecule active-site inhibitors represents a promising antithrombotic approach for the development of new therapies for the prevention and treatment of AT and VT.
BMS-582949 is a potent and selective P38 mitogen-activated protein kinase (P38 MAPK) inhibitor. BMS-582949 is currently under Phase II clinical trials for the treatment of inflammatory diseases. One clinical study showed that, in stable atherosclerosis, 12 weeks of treatment with BMS-582949 did not reduce arterial inflammation or hs-CRP compared to placebo, whereas intensification of statin therapy significantly decreased arterial inflammation. p38α MAP kinase plays a crucial role in regulating the biosynthesis of many inflammatory cytokines including TNFα and IL-1β.
BMS 195614 is a carboxamide resulting from the formal condensation of the carboxy group of 5,5-dimethyl-8-(quinolin-3-yl)-5,6-dihydronaphthalene-2-carboxylic acid with the amino group of p-aminobenzoic acid. It is a neutral retinoic acid receptor (RAR) alpha-selective antagonist (Ki = 2.5 nM). It displays no significant effect on nuclear receptor corepressor (NCoR) binding; moderately decreases SMRT binding to RAR. It antagonizes agonist-induced coactivator (CoA) recruitment. It has a role as a retinoic acid receptor alpha antagonist. It is a member of quinolines, a member of benzoic acids and a secondary carboxamide.